5-Méthoxy-1,3-diméthyl-2-indolinone

Vue d'ensemble

Description

5-Methoxy-1,3-dimethyl-2-indolinone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Methoxy-1,3-dimethyl-2-indolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,3-dimethyl-2-indolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole ont été trouvés pour posséder une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .

Activité Anti-inflammatoire

Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Ils peuvent être utilisés dans le traitement de diverses affections inflammatoires.

Activité Anticancéreuse

Les dérivés de l'indole, y compris "5-Méthoxy-1,3-diméthyl-2-indolinone", ont montré un potentiel dans le traitement du cancer . Ils peuvent induire l'apoptose dans les cellules cancéreuses, ce qui peut entraîner la mort de ces cellules .

Activité Anti-VIH

Certains dérivés de l'indole auraient une activité anti-VIH . Par exemple, des dérivés d'indolyl et d'oxochromenyl xanténone ont été étudiés pour leur potentiel en tant qu'agents anti-VIH-1 .

Activité Antioxydante

Les dérivés de l'indole peuvent également agir comme des antioxydants . Ils peuvent aider à protéger les cellules de l'organisme contre les dommages causés par les radicaux libres.

Activité Antimicrobienne

Les dérivés de l'indole ont été trouvés pour posséder des propriétés antimicrobiennes

Mécanisme D'action

Target of Action

5-Methoxy-1,3-dimethyl-2-indolinone is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives, in general, have been found to exhibit a broad spectrum of biological activities .

Activité Biologique

5-Methoxy-1,3-dimethyl-2-indolinone (CAS No. 116707-99-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

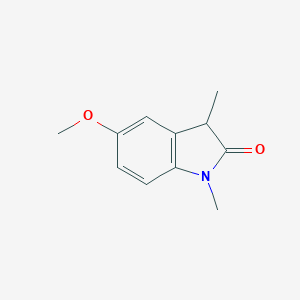

Chemical Structure and Properties

5-Methoxy-1,3-dimethyl-2-indolinone features an indolinone core structure with methoxy and dimethyl substitutions. The molecular formula is C_11H_13N_O, with a molecular weight of approximately 191.23 g/mol. Its physical properties include:

- Melting Point : 84-86 °C

- Boiling Point : ~371.55 °C

- Solubility : Soluble in organic solvents

- LogP Value : 0.14, indicating moderate lipophilicity.

Anticancer Properties

Research has highlighted the potential anticancer effects of 5-Methoxy-1,3-dimethyl-2-indolinone. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : HT-29 (colon cancer), Jurkat (leukemia)

- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through oxidative stress and DNA damage pathways .

Table 1 summarizes the growth inhibition data for selected cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 2.56 | Cell cycle arrest |

| Jurkat | 0.51 | Induction of apoptosis |

Neuroprotective Effects

In addition to its anticancer properties, 5-Methoxy-1,3-dimethyl-2-indolinone has shown neuroprotective effects in various models. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.

Other Biological Activities

The compound also exhibits a range of other biological activities:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitubercular Activity : Shows promise against Mycobacterium tuberculosis.

- Antidiabetic Effects : Demonstrated potential in managing blood glucose levels.

- Anticholinesterase Activity : Could be beneficial in treating Alzheimer's disease by inhibiting the breakdown of acetylcholine .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of 5-Methoxy-1,3-dimethyl-2-indolinone across different contexts:

- Cancer Cell Studies :

-

Neuroprotection :

- Experimental models showed that treatment with this compound reduced neuronal death and improved survival rates under oxidative stress conditions.

- Comparative Analysis :

Propriétés

IUPAC Name |

5-methoxy-1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-9-6-8(14-3)4-5-10(9)12(2)11(7)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFXMHVYDQGQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433113 | |

| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116707-99-4 | |

| Record name | 5-METHOXY-1,3-DIMETHYL-2-INDOLINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.